molecular formula C7H10O4 B051134 Ethyl 2,4-dioxopentanoate CAS No. 615-79-2

Ethyl 2,4-dioxopentanoate

Cat. No.: B051134
CAS No.: 615-79-2
M. Wt: 158.15 g/mol
InChI Key: OYQVQWIASIXXRT-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxopentanoate (CAS 615-79-2), also known as ethyl acetoacetate oxalate or ethyl 2,4-dioxovalerate, is a β,δ-diketo ester with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . It is a versatile synthon in organic chemistry, widely used in:

  • Heterocyclic synthesis: Formation of pyrazoles, pyridines, and pyrimidines via condensations with aminoazoles or hydrazines .
  • Organocatalytic reactions: Gram-scale [3+2]-cycloadditions with azides to yield pharmaceutically active triazoles .
  • Coordination chemistry: Precursor for metal complexes (e.g., rhodium) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxovalerate can be synthesized through the reaction of diethyl oxalate with acetone in the presence of sodium methoxide as a catalyst. The reaction is typically carried out at a temperature of 40-45°C, followed by the addition of concentrated sulfuric acid to adjust the pH to 3.5. The product is then extracted using benzene and purified by distillation .

Industrial Production Methods: Industrial production of ethyl 2,4-dioxovalerate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxovalerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dioxopentanoate serves as a valuable intermediate in the synthesis of various organic compounds, including:

  • Heterocycles : Utilized in the production of pyrazole derivatives and other heterocyclic compounds.
  • Pharmaceuticals : Acts as a precursor for bioactive molecules with potential therapeutic applications.

The compound exhibits notable biological activities:

  • Antifungal Properties : Research indicates potential for developing antifungal agents.
  • Anticancer Research : Studies have demonstrated its effectiveness in inhibiting cancer cell growth.

Anticancer Research

A study evaluated the effects of this compound derivatives on A549 lung cancer cells. The results indicated that these compounds could significantly arrest cell cycle progression at the G2/M phase, suggesting their potential as anticancer therapeutics .

Insecticidal Activity

At a concentration of 1000 μg/mL, this compound was shown to induce aggregation behavior in Formosan subterranean termites (Coptotermes formosanus), indicating its potential application in pest control strategies .

Feasible Synthetic Routes

The compound can react with hydrazine hydrate to yield various pyrazole derivatives. Additionally, it can undergo UV-induced cycloaddition reactions that lead to structurally interesting products confirmed by spectroscopic methods .

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxovalerate involves its interaction with various molecular targets. In antifungal applications, it inhibits the growth of fungal cells by interfering with their metabolic pathways. The compound can form reactive intermediates that disrupt essential cellular processes, leading to cell death .

Comparison with Similar Compounds

Physical Properties :

  • Density: 1.126 g/cm³
  • Melting Point: 16°C
  • Hazards: Irritant (H315, H319, H335) .

Below is a systematic comparison of ethyl 2,4-dioxopentanoate with structurally related diketo esters and mono-ketone derivatives:

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula MW (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
This compound 615-79-2 C₇H₁₀O₄ 158.15 1.126 Not reported Dual keto groups; versatile synthon
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 C₇H₇F₃O₄ 212.12 1.341 198.05 CF₃ group enhances electrophilicity
Mthis compound 15933-07-0 C₆H₈O₄ 144.13 Not reported Not reported Smaller ester group; lower MW
Ethyl 2-oxovalerate 50461-74-0 C₇H₁₂O₃ 144.17 Not reported Not reported Mono-ketone; limited cyclization utility
Ethyl 2,4-dioxo-4-phenylbutanoate 6296-54-4 C₁₂H₁₂O₄ 220.22 Not reported Not reported Aromatic substituent; stabilizes enolate

(i) Trifluoromethyl Derivatives

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0) exhibits enhanced reactivity due to the electron-withdrawing trifluoromethyl group. This compound selectively undergoes cyclization with aminoazoles to form fluorinated heterocycles, which are valuable in drug discovery . In contrast, the non-fluorinated parent compound forms non-fluorinated pyran carboxylates under similar conditions .

(ii) Aromatic Derivatives

Ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4) leverages its phenyl group to stabilize enolate intermediates, enabling regioselective condensations. For example, it reacts with propane-1,2-diamine to yield substituted pyrimidines with aromatic π-stacking capabilities .

(iii) Mono-Ketone Esters

Mono-ketone esters like ethyl 2-oxovalerate (CAS 50461-74-0) lack the dual reactivity of diketo esters, limiting their utility in multi-component reactions. This compound’s δ-keto group enables sequential nucleophilic attacks, as demonstrated in its reaction with hydroxylamine to form oxime intermediates .

Biological Activity

Ethyl 2,4-dioxopentanoate (CAS No. 615-79-2), also known as Ethyl 2,4-dioxovalerate, is a compound with significant potential in various biological applications, primarily due to its role as an intermediate in organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

This compound has the molecular formula C7H10O4C_7H_{10}O_4 and a molecular weight of 158.15 g/mol. It is characterized by its dicarbonyl structure, which allows it to participate in various chemical reactions. The compound is soluble in alcohol and ether but insoluble in water .

Synthesis Routes

The synthesis of this compound often involves condensation reactions such as the Claisen condensation. It can react with hydrazine to yield bioactive derivatives like 3-methylpyrazole-5-carbohydrazide, which has shown potential anticancer properties .

Target Interactions

This compound primarily functions through chemical reactions that lead to the formation of new compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic chemistry.

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Yields alcohols or other reduced forms.
  • Substitution : Participates in nucleophilic substitution reactions to form various derivatives.

These reactions are influenced by environmental factors such as temperature and pH, which can affect the compound's reactivity and the nature of the products formed .

Antifungal Properties

Research indicates that this compound and its derivatives exhibit antifungal activity. For instance, compounds derived from this dioxopentanoate have been explored for their potential use in developing antifungal agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example:

  • Pyrazole Derivatives : Compounds such as pyrazole-5-carboxamide derivatives have demonstrated activity against various cancer cell lines .
  • Mechanism of Action : These derivatives may induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .

Case Studies

  • Anticancer Research : A study involving the treatment of A549 lung cancer cells with pyrazole derivatives showed a significant increase in cells arrested at the G2/M phase of the cell cycle, indicating potential for further development as anticancer therapeutics .
  • Insecticidal Activity : At a concentration of 1000 μg/mL, this compound triggered aggregation behavior in Formosan subterranean termites (Coptotermes formosanus), suggesting potential applications in pest control.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
Ethyl Acetoacetateβ-keto esterAntimicrobial properties
Methyl Acetopyruvateα-keto acidAnticancer activity
Ethyl Pyruvateα-keto acidAnti-inflammatory properties
This compoundDicarbonyl compoundAntifungal and anticancer activities

This compound stands out due to its unique reactivity profile and potential applications in both antifungal research and anticancer drug development .

Q & A

Q. Basic: What are the standard synthetic protocols for Ethyl 2,4-dioxopentanoate?

Answer:
this compound is synthesized via condensation reactions involving diketones and ethyl esters. For example, in antimalarial drug development, it reacts with pyrazole derivatives under reflux conditions in acetic acid, yielding pyrrolopyridine carboxylates . A typical procedure involves:

  • Dissolving 0.98 mmol of 2-tert-butyl-5-methyl-pyrazol-3-amine in acetic acid.
  • Adding 1.00 mmol of this compound and refluxing for 4–6 hours.
  • Purifying via recrystallization (81% yield) .
    Key Data:
ParameterValueSource
Yield81%
Reaction Time4–6 hours

Q. Basic: How is this compound characterized spectroscopically?

Answer:
Characterization relies on 1H NMR and LC-MS :

  • 1H NMR (DMSO-d6): Peaks at δ 7.40 (s, 1H), 4.41 (q, J = 7.1 Hz), and 1.74 (s, 9H) confirm structural integrity .
  • LC-MS : A molecular ion peak at m/z 276.2 [M+H]+ validates purity .
    Methodological Tip: Use deuterated solvents (e.g., DMSO-d6) to avoid proton interference, and calibrate instruments with internal standards.

Q. Basic: What are the critical physical properties of this compound?

Answer:
Key properties from the CRC Handbook of Chemistry and Physics:

PropertyValueSource
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.152 g/mol
Density1.125 g/cm³
SolubilitySoluble in ethanol, ether
Note: Discrepancies exist in stability data (e.g., "unstab liq" vs. "liq" in CRC entries), requiring empirical validation .

Q. Advanced: How can reaction conditions be optimized for higher yields in heterocyclic synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test acid catalysts (e.g., H₂SO₄ vs. acetic acid) to enhance reaction rates.
  • Temperature Control : Reflux at 80–100°C balances reactivity and decomposition risks .
  • Molar Ratios : A 1:1.02 molar ratio of amine to this compound minimizes side products .
    Case Study: Increasing acetic acid volume by 20% improved pyrrolopyridine yield from 75% to 81% .

Q. Advanced: How to resolve contradictions in reported stability data for this compound?

Answer:
Conflicting stability data (e.g., "liq" vs. "unstab liq" ) require:

Reproducibility Tests : Store samples under varying conditions (ambient, N₂ atmosphere, 4°C).

Analytical Monitoring : Track degradation via TLC or HPLC over 7–14 days.

Literature Cross-Validation : Compare with synthesis protocols (e.g., refrigeration in ).

Q. Advanced: What methodologies assess the biological activity of this compound derivatives?

Answer:
For antimalarial activity:

  • In Vitro Assays : Test against Plasmodium falciparum cultures (IC₅₀ values).
  • Resistance Profiling : Use ABCI3 transporter-deficient strains to identify target specificity .
  • Metabolic Stability : Evaluate hepatic microsomal degradation via LC-MS .

Q. Advanced: How to design multi-component reactions (MCRs) using this compound?

Answer:
this compound participates in MCRs for pyrrolone derivatives:

  • Template : Combine aldehydes (e.g., cyclohexanecarboxaldehyde), amines, and this compound in acetic acid .
  • Workflow :
    • React 4.42 mmol aldehyde, 4.42 mmol 4-methylaniline, and 4.42 mmol this compound.
    • Reflux for 12 hours, isolate via vacuum filtration (64% yield) .

Q. Advanced: What analytical methods validate purity in industrial-grade vs. research-grade samples?

Answer:

  • HPLC-PDA : Detect impurities at 254 nm; research-grade requires >98% purity (retention time ~8.2 min) .
  • Elemental Analysis : Match calculated vs. observed C/H/O ratios (e.g., C: 53.16%, H: 6.37%) .
  • Karl Fischer Titration : Limit water content to <0.5% for stability .

Q. Advanced: How to address solubility challenges in kinetic studies of this compound?

Answer:

  • Co-Solvent Systems : Use ethanol-water mixtures (70:30 v/v) to enhance solubility .
  • Surfactant Addition : Triton X-100 (0.1% w/v) improves dispersion in aqueous media.
  • Temperature Modulation : Conduct reactions at 40°C to prevent precipitation .

Q. Advanced: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during reflux to avoid vapor inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Properties

IUPAC Name

ethyl 2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQVQWIASIXXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID10210476
Record name Ethyl 2,4-dioxovalerate
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Molecular Weight

158.15 g/mol
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CAS No.

615-79-2
Record name Pentanoic acid, 2,4-dioxo-, ethyl ester
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Record name Ethyl 2,4-dioxovalerate
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Record name Ethyl 2,4-dioxovalerate
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Synthesis routes and methods I

Procedure details

Ethyl acetopyruvate was prepared from acetone and diethyl oxalate as described in Org. Synthesis, Coll. Vol. 1, 238 (1958). Further reaction with triethylorthoformate and ammonium chloride in ethanol afforded the known enol ether 1. See L. Claisen, Chem. Ber., 40, 3903 (1907).
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Synthesis routes and methods II

Procedure details

In 125 ml of ethanol were dissolved 14.2 g of sodium ethoxide, followed by the dropwise addition of a mixed liquid of 25 ml of diethyl oxalate and 13.5 ml of acetone over 20 minutes. The resulting mixture was stirred at room temperature for 3 hours. After the completion of the reaction, water was added to the reaction mixture. Ethanol was then evaporated under reduced pressure. The residue was extracted with chloroform. After the chloroform layer was washed with water, it was dried over anhydrous magnesium sulfate. The solvent was then evaporated, whereby ethyl acetopyruvate (1) was obtained (O. S., Coll. Vol. 1, 238(1958)).
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Synthesis routes and methods III

Procedure details

Ethyl acetopyruvate was prepared from acetone and diethyl oxalate as described in Org. Synthesis, Coll. Vol. 1, 238 (1958). Further reaction with triethylorthofcrmate and ammonium chloride in ethanol. afforded the known enol ether 1. See L. Claisen, Chem. Ber., 40, 3903 (1907).
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Synthesis routes and methods IV

Procedure details

To a 100 mL two neck RB flask fitted with magnetic stirrer was charged with 25 mL of ethanol. To the stirred solvent was added sodium metal pieces (0.86 g, 37 mmol) slowly at 0° C. under nitrogen atmosphere and stirred for 30 minutes at room temperature. After 30 minutes, diethyl oxalate (5 g, 34.2 mmol) in acetone (10 mL) was added drop wise. During addition, the reaction mixture was changed to yellow color. After addition, thick mass was observed, was added ethanol (10 mL) to the reaction mixture and stirred at room temperature for 1 h. Then, the reaction mixture was filtered; the solids were dissolved in ice-cold water (50 mL), acidified with concentrated sulfuric acid and extracted with ethyl acetate (100 mL). The organic layer was concentrated under reduced pressure and the solvent traces were removed by triturated with n-hexane. The product was obtained as brown liquid (3.2 g, yield: 59.2%). 1H NMR (300 MHz, DMSO-d6): δ 5.46 (s, 2H), 4.02-4.09 (q, 2H), 1.89 (s, 3H), 1.18-1.22 (t, 3H).
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59.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 2,4-dioxopentanoate
Reactant of Route 2
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Reactant of Route 3
Ethyl 2,4-dioxopentanoate
Reactant of Route 4
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